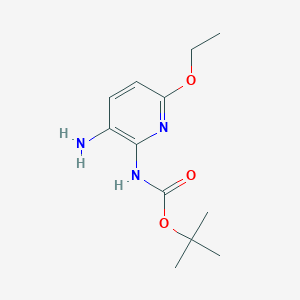
2,2-Dicyclobutylethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dicyclobutylethan-1-ol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to an ethane backbone, which is further substituted with two cyclobutyl groups. This unique structure imparts distinct chemical and physical properties to the compound, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dicyclobutylethan-1-ol typically involves the reaction of cyclobutylmethyl magnesium bromide with ethylene oxide, followed by hydrolysis. The reaction conditions include:
Reagents: Cyclobutylmethyl magnesium bromide, ethylene oxide, water.
Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature is maintained at low levels to control the reaction rate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dicyclobutylethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Cyclobutyl ketone or aldehyde derivatives.
Reduction: Cyclobutyl ethane.
Substitution: Cyclobutyl halides.
Wissenschaftliche Forschungsanwendungen
2,2-Dicyclobutylethan-1-ol has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to be used in the development of novel bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Dicyclobutylethan-1-ol depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclobutyl groups can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanol: A simpler analog with a single cyclobutyl group.
2,2-Dicyclopropylethan-1-ol: A structurally similar compound with cyclopropyl groups instead of cyclobutyl groups.
2,2-Dicyclopentylethan-1-ol: A compound with cyclopentyl groups, offering different steric and electronic properties.
Uniqueness: 2,2-Dicyclobutylethan-1-ol is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2,2-di(cyclobutyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKSWTGZRMFHAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CO)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Tert-butyl 2-[(azepan-4-yl)(methyl)amino]acetate](/img/structure/B1382767.png)
![Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate](/img/structure/B1382768.png)
